Mal-PEG3-Propargyl

Bioconjugation Linker design Steric hindrance

Mal-PEG3-Propargyl (CAS 1351974-20-3; synonym: Propargyl-PEG3-Maleimide) is a heterobifunctional crosslinker with molecular formula C₁₃H₁₇NO₅ and molecular weight 267.28 g/mol, appearing as a yellow oil with a density of 1.203 ± 0.06 g/cm³. It integrates a thiol-reactive maleimide group at one terminus and a terminal propargyl (alkyne) group at the other, connected via a discrete triethylene glycol (PEG3) spacer of approximately 14–18 Å.

Molecular Formula C13H17NO5
Molecular Weight 267.28 g/mol
Cat. No. B8113946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG3-Propargyl
Molecular FormulaC13H17NO5
Molecular Weight267.28 g/mol
Structural Identifiers
SMILESC#CCOCCOCCOCCN1C(=O)C=CC1=O
InChIInChI=1S/C13H17NO5/c1-2-6-17-8-10-19-11-9-18-7-5-14-12(15)3-4-13(14)16/h1,3-4H,5-11H2
InChIKeyBTQKXTYDMOEYNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG3-Propargyl for Bioconjugation Procurement: CAS 1351974-20-3, Key Physicochemical Properties, and Heterobifunctional Reactivity Profile


Mal-PEG3-Propargyl (CAS 1351974-20-3; synonym: Propargyl-PEG3-Maleimide) is a heterobifunctional crosslinker with molecular formula C₁₃H₁₇NO₅ and molecular weight 267.28 g/mol, appearing as a yellow oil with a density of 1.203 ± 0.06 g/cm³ . It integrates a thiol-reactive maleimide group at one terminus and a terminal propargyl (alkyne) group at the other, connected via a discrete triethylene glycol (PEG3) spacer of approximately 14–18 Å . The compound demonstrates good solubility in water, DMF, and DMSO, with a predicted pKa of −2.34 ± 0.20 and boiling point of 394.5 ± 32.0 °C . Its dual orthogonal reactivity—maleimide for selective cysteine/thiol conjugation at pH 6.5–7.5 and propargyl for copper-catalyzed azide–alkyne cycloaddition (CuAAC)—enables sequential, site-specific bioconjugation strategies in drug delivery, ADC development, and biomaterials science .

Why Generic Substitution of Mal-PEG3-Propargyl with Other PEG-Linker Lengths or Click Handles Introduces Quantifiable Performance Risk


PEG spacer length is not a passive design variable—it directly modulates conjugate solubility, steric accessibility, and in vivo pharmacological behavior. Substituting Mal-PEG3-Propargyl (~14–18 Å spacer) with a shorter Mal-PEG2-Propargyl (~10 Å) reduces spatial separation between conjugated biomolecules, increasing steric hindrance and potentially suppressing conjugation efficiency for large protein targets; conversely, Mal-PEG4-Propargyl (~22 Å, MW 311.33) adds 16.5% additional molecular weight without proportional benefit for many medium-sized payload applications . In ADC contexts, Burke et al. (2017) established a clear quantitative relationship between PEG side-chain length and conjugate pharmacology, identifying a threshold length of PEG8 beyond which plasma clearance was no longer impacted—shorter PEG chains produced faster-clearing, narrower-therapeutic-window conjugates [1]. Furthermore, substituting the CuAAC-compatible propargyl group with a copper-free strained alkyne (e.g., DBCO or BCN) entails a dramatic kinetic trade-off: CuAAC proceeds with second-order rate constants of 10–100 M⁻¹s⁻¹, whereas strain-promoted azide–alkyne cycloaddition (SPAAC) operates at 10⁻²–1 M⁻¹s⁻¹, representing up to a 10,000-fold slower reaction under comparable conditions [2]. These differences mean that linker selection is not interchangeable without re-optimizing conjugation protocols, purification workflows, and potentially the biological profile of the final conjugate.

Mal-PEG3-Propargyl: Head-to-Head Quantitative Differentiation Evidence Against Closest Comparator Linkers


PEG3 Spacer Length (~14–18 Å) Occupies a Differentiated Middle Ground Between PEG2 (~10 Å) and PEG4 (~22 Å) for Steric Accessibility

The PEG3 spacer in Mal-PEG3-Propargyl provides an estimated contour length of approximately 14–18 Å, positioning it between the shorter PEG2 analog (~10 Å), which may impose steric constraints when conjugating bulky biomolecules such as antibodies or large enzymes, and the longer PEG4 analog (~22 Å), which adds molecular weight (311.33 vs. 267.28 g/mol, a 16.5% increase) without commensurate benefit for applications where the conjugated payloads are of moderate size . In the context of ADC branched linkers, Gulyak et al. (2024) demonstrated that a short PEG4-based branched linker produced an IC₅₀ of 0.68 nM against BT-474 cells, whereas the PEG8-extended analog achieved 0.074 nM—an approximately 9.2-fold improvement in cytotoxic potency attributable solely to spacer length [1]. While these data derive from branched rather than linear linker architectures, they establish the principle that PEG unit count—even at the single-unit resolution between PEG2, PEG3, and PEG4—is a pharmacologically consequential variable.

Bioconjugation Linker design Steric hindrance

CuAAC-Propargyl Kinetics Outperform Strain-Promoted (SPAAC) Click Chemistries by 10- to 10,000-Fold in Second-Order Rate Constant

The terminal propargyl group of Mal-PEG3-Propargyl enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) with second-order rate constants (k) in the range of 10–100 M⁻¹s⁻¹ [1][2]. In contrast, strain-promoted azide–alkyne cycloaddition (SPAAC) using cyclooctyne reagents such as DBCO or BCN operates at k = 10⁻²–1 M⁻¹s⁻¹ [1], with an alternative estimate placing SPAAC at ~1–60 M⁻¹s⁻¹ depending on the specific cyclooctyne structure [2]. This represents a differential spanning up to four orders of magnitude (CuAAC up to 10,000-fold faster than the slowest SPAAC systems). The propargyl alkyne is specifically identified as representing 'an excellent combination of azide reactivity, ease of installation, and cost' among terminal alkynes evaluated for bioconjugation CuAAC [3]. While SPAAC eliminates the need for cytotoxic copper catalyst, this advantage comes at the cost of more complex and expensive cyclooctyne reagent synthesis and substantially slower reaction kinetics.

Click chemistry CuAAC SPAAC Reaction kinetics

Maleimide-Thiol Chemoselectivity: 1,000-Fold Preference Over Amines at pH 7.0 Enables Site-Specific Cysteine Conjugation

At pH 7.0, the maleimide group of Mal-PEG3-Propargyl reacts with sulfhydryl groups at a rate approximately 1,000-fold greater than its reaction with amines [1]. This quantitative chemoselectivity underpins the compound's utility for site-specific cysteine conjugation on proteins and peptides. The maleimide–thiol reaction proceeds optimally in the pH 6.5–7.5 range, forming a stable thioether bond . At pH values above 7.5, cross-reactivity with lysine amino groups increases, compromising site-specificity [1]. This chemoselectivity profile is shared across maleimide-functionalized PEG linkers as a class, but is structurally modulated by the N-substituent adjacent to the maleimide ring—electron-withdrawing substituents accelerate both thiol addition and subsequent ring-opening hydrolysis [2]. The PEG3 spacer's alkyl-ether character provides a relatively neutral electronic environment that avoids excessive hydrolysis acceleration compared to linkers bearing electron-withdrawing amide or carbamate N-substituents.

Maleimide-thiol reaction Chemoselectivity Site-specific conjugation

PEG3 Molecular Weight Efficiency: 16.5% Lower MW Than Mal-PEG4-Propargyl While Retaining Aqueous Solubility for Drug Delivery Payload Optimization

Mal-PEG3-Propargyl (MW 267.28 g/mol) is 16.5% lower in molecular weight than the PEG4 analog Mal-PEG4-Propargyl (MW 311.33 g/mol) , while both retain good water solubility due to the hydrophilic ethylene glycol backbone . In ADC development, linker molecular weight directly contributes to the overall conjugate size, which influences tumor penetration, plasma clearance kinetics, and the drug-to-antibody ratio (DAR) achievable without aggregation [1]. Burke et al. (2017) demonstrated that PEG chain length in glucuronide-MMAE linkers produced a clear structure–pharmacology relationship: longer PEG chains (up to PEG24) progressively slowed plasma clearance, with a threshold at PEG8 beyond which further lengthening conferred no additional pharmacokinetic benefit [1]. For applications where the PEG linker is a structural component rather than a pharmacokinetic modifier (e.g., heterobifunctional crosslinking of moderate-sized payloads), the PEG3 spacer offers a weight-efficient solution that preserves solubility without unnecessary mass.

Molecular weight optimization Drug delivery ADC linker Solubility

Propargyl Alkynes Rank Among Top Terminal Alkyne Classes for CuAAC Reactivity While Maintaining Synthetic Accessibility and Low Precursor Cost

A systematic head-to-head evaluation of terminal alkyne classes for CuAAC bioconjugation by Uttamapinant et al. (2013) ranked propargyl compounds as representing 'an excellent combination of azide reactivity, ease of installation, and cost' [1]. The study reported only modest differences in reactivity among various terminal alkyne classes under typical bioconjugative conditions, but noted that electronically activated propiolamides—while slightly more reactive than propargyl alkynes—carried increased propensity for undesirable Michael addition side reactions [1]. Certain alkynes, including tertiary propargyl carbamates, were identified as unsuitable for bioconjugation due to copper-induced fragmentation [1]. This positions the simple propargyl group of Mal-PEG3-Propargyl at the intersection of high CuAAC reactivity, synthetic simplicity, and minimized side-reaction risk relative to more activated alkyne alternatives.

Alkyne reactivity CuAAC Bioconjugation efficiency Cost-effectiveness

Branched ADC Linker Length Produces ~9-Fold Cytotoxicity Differential: A Cautionary Demonstration That PEG Unit Count Is Pharmacologically Decisive

Gulyak et al. (2024) synthesized two homogeneous DAR 6 trastuzumab–MMAE ADCs differing only by a PEG4 fragment inserted after the branched linker core. The 'short' (PEG4-based) branched linker ADC (ADC II) exhibited an IC₅₀ of 0.68 nM against HER2+ BT-474 cells, while the 'long' (PEG8-based) analog (ADC III) achieved an IC₅₀ of 0.074 nM—an approximately 9.2-fold improvement in cytotoxic potency [1]. The short ADC II was 'an order of magnitude less potent' than the heterogeneous DAR 6 control (ADC IV, IC₅₀ = 0.071 nM) and was 'inferior even to the DAR 2 conjugate' (ADC I, IC₅₀ = 0.35 nM) [1]. Critically, all four conjugates had identical HER2 binding affinity; the potency difference was attributed to steric hindrance from the shorter linker impairing lysosomal cathepsin B cleavage of the drug payload [1]. This study, while using branched rather than linear PEG linkers, provides the most direct published quantitative evidence that PEG unit count—even at the PEG4 vs. PEG8 resolution—is not a trivial design choice but a pharmacologically decisive variable.

ADC linker PEG length Cytotoxicity Drug-to-antibody ratio

Mal-PEG3-Propargyl: Evidence-Backed Application Scenarios Where PEG3 Spacer and Propargyl-CuAAC Chemistry Provide Demonstrated Fit


Orthogonal Two-Step ADC and Protein–Drug Conjugate Assembly via Sequential Maleimide–Thiol and CuAAC Chemistry

Mal-PEG3-Propargyl is ideally suited for constructing antibody–drug conjugates (ADCs) and protein–drug conjugates requiring orthogonal, sequential conjugation. The maleimide group first reacts site-specifically with an engineered or native cysteine residue on the antibody scaffold at pH 6.5–7.5, exploiting the ~1,000-fold chemoselectivity for thiols over amines [1]. The propargyl group then enables CuAAC-mediated attachment of an azide-functionalized payload (cytotoxic drug, fluorophore, or chelator) with second-order kinetics of 10–100 M⁻¹s⁻¹ [2]. This two-step orthogonal strategy avoids competing side reactions that plague single-chemistry approaches. In ADC design, the PEG3 spacer length (~14–18 Å) provides sufficient separation to reduce steric interference during payload conjugation while maintaining a lower molecular weight contribution (267.28 g/mol) than PEG4-based alternatives , which is relevant given that Burke et al. (2017) showed PEG chain length directly modulates ADC plasma clearance and therapeutic window [3].

PROTAC Linker Construction Requiring Defined PEG3 Spacing for Ternary Complex Optimization

In proteolysis-targeting chimera (PROTAC) development, the PEG linker length connecting the target-protein ligand to the E3 ligase ligand is a critical determinant of ternary complex formation and degradation efficiency. PEG3-based propargyl linkers have been validated as PROTAC building blocks [1], with the ~14–18 Å PEG3 spacer providing a defined, intermediate-length tether. This positions the PEG3 spacer between shorter PEG2 linkers (which may fail to span the required inter-ligand distance) and longer PEG4–PEG6 linkers (which, while more flexible, may introduce excessive conformational entropy that reduces ternary complex stability). The propargyl terminus enables modular CuAAC assembly with azide-functionalized ligand fragments, allowing systematic SAR exploration of linker length without resynthesizing the entire PROTAC molecule for each iteration [2].

Nanoparticle Surface Functionalization with Oriented Biomolecular Display for Vaccine and Diagnostic Platforms

The PEG3-propargyl scaffold has been directly validated in nanoparticle-based vaccine research. Damm et al. (2022) employed a Propargyl-PEG3-aminooxy linker for site-specific conjugation of HIV-1 Env native-like trimers to calcium phosphate nanoparticles (CaPs) via oxime ligation followed by CuAAC [1]. The orthogonally oriented Env-displaying nanoparticles (o-CaPs) demonstrated superior activation of Env-specific B-cells in vitro and enhanced Env-specific antibody responses in vivo compared to randomly oriented conjugates [1]. While this study used an aminooxy-PEG3-propargyl variant, the PEG3-propargyl core structure with its maleimide terminus (Mal-PEG3-Propargyl) enables an analogous orthogonal two-step strategy: maleimide–thiol conjugation to nanoparticle surface thiols, followed by CuAAC-mediated attachment of azide-functionalized antigens, fluorophores, or targeting ligands. This approach is broadly applicable to functionalizing nanoparticles with conformationally stabilized candidate antigens for vaccination and diagnostic approaches [1].

Hydrogel Crosslinking and Biomaterial Functionalization Leveraging CuAAC Kinetic Superiority Over SPAAC

In hydrogel and biomaterial crosslinking applications where rapid gelation kinetics are essential, the propargyl group of Mal-PEG3-Propargyl enables CuAAC-mediated crosslinking with azide-functionalized polymer precursors at rate constants of 10–100 M⁻¹s⁻¹, compared to SPAAC systems that operate at 10⁻²–1 M⁻¹s⁻¹ under catalyst-free conditions [1]. While CuAAC requires copper catalyst (a limitation for cell-encapsulation hydrogels), for acellular biomaterial fabrication, surface patterning, and ex vivo scaffold functionalization, the 10- to 10,000-fold faster kinetics translate directly to reduced processing time and higher crosslinking density. The PEG3 spacer provides a defined, hydrophilic bridge between the maleimide anchor point and the propargyl reactive handle, enabling stepwise biomaterial construction where maleimide–thiol chemistry first tethers the linker to a thiolated surface or polymer, and CuAAC subsequently introduces the desired azide-functionalized biomolecule or crosslinking partner [2].

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